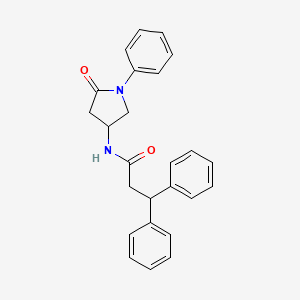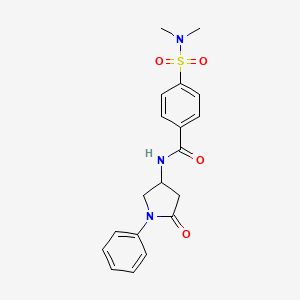![molecular formula C18H17ClN2O2 B6491535 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905676-36-0](/img/structure/B6491535.png)
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CMPOB) is a small molecule drug that has been developed for use in scientific research. CMPOB has been used in a variety of research applications, including biochemical studies, drug discovery, and cell signaling research. CMPOB is a member of the benzamides, a class of compounds that are used for a variety of therapeutic and research purposes. CMPOB is a potent and selective inhibitor of the enzyme tyrosine kinase, and has been used in a variety of studies to investigate the role of tyrosine kinase in cell signaling pathways.
科学的研究の応用
Neuropharmacology
This compound has shown potential in neuropharmacological research, particularly in the study of neurological disorders. It can be used to investigate the modulation of neurotransmitter systems, which is crucial for understanding diseases like Parkinson’s and Alzheimer’s. Researchers can explore its effects on synaptic transmission and neuroplasticity, providing insights into therapeutic targets for neurodegenerative diseases .
Cancer Research
In oncology, 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is utilized to study its anti-cancer properties. It may inhibit the proliferation of cancer cells by interfering with specific signaling pathways. This compound can be tested for its efficacy in reducing tumor growth and metastasis, making it a valuable tool in the development of new cancer treatments .
Inflammation and Immunology
This compound is also relevant in the study of inflammatory responses and immune system modulation. It can be used to investigate the mechanisms of action of anti-inflammatory drugs and to develop new therapies for autoimmune diseases. By examining its effects on cytokine production and immune cell activity, researchers can gain a better understanding of its potential as an immunomodulatory agent .
Metabolic Disorders
Research into metabolic disorders, such as diabetes and obesity, can benefit from this compound. It can be used to study the regulation of metabolic pathways and the impact on insulin sensitivity and glucose metabolism. This helps in identifying new therapeutic targets and developing drugs that can better manage metabolic conditions .
Cardiovascular Research
In cardiovascular research, this compound can be used to explore its effects on heart function and blood pressure regulation. It may help in understanding the molecular mechanisms underlying cardiovascular diseases and in developing new treatments for conditions like hypertension and heart failure. Studies can focus on its impact on vascular smooth muscle cells and endothelial function.
These applications highlight the versatility of 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
作用機序
Mode of Action
It is known that many indole derivatives, which this compound is a part of, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often due to the compound’s ability to bind with high affinity to multiple receptors, which can lead to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and downstream effects influenced by this compound would depend on its specific targets, which are currently unknown.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular levels
特性
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,13H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLGRASRARKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491472.png)
![5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6491479.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491501.png)
![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)



![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)